

3-Aminocoumarin as a Turn-On Fluorescent Probe: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Aminocoumarin

Cat. No.: B156225

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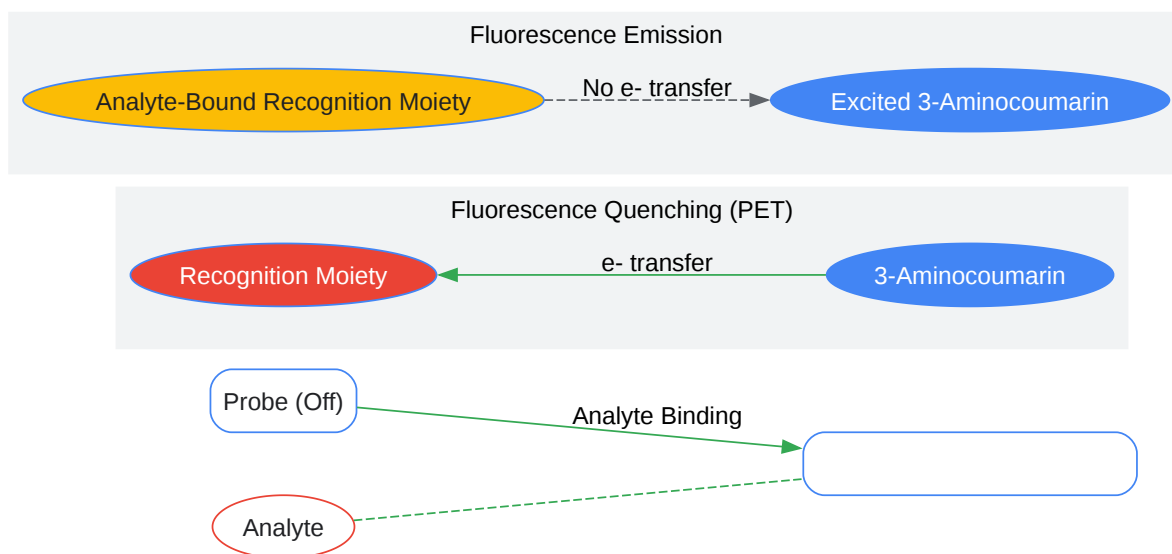
For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocoumarin derivatives have emerged as a versatile class of fluorophores for the development of "turn-on" fluorescent probes. These probes are designed to exhibit minimal fluorescence in their native state and show a significant increase in fluorescence intensity upon selective reaction with a target analyte. This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for sensitive detection in complex biological systems. The core **3-aminocoumarin** scaffold can be readily modified at the 3-amino position to incorporate specific recognition moieties for a wide range of analytes, including metal ions, enzymes, reactive oxygen species (ROS), and biothiols. This document provides detailed application notes and protocols for the use of **3-aminocoumarin**-based turn-on fluorescent probes.

Principle of Operation

The "turn-on" fluorescence response of **3-aminocoumarin** probes is typically governed by a process called Photoinduced Electron Transfer (PET). In the "off" state, a recognition moiety attached to the 3-amino group acts as an electron donor, quenching the fluorescence of the coumarin fluorophore through PET. Upon binding or reaction with the target analyte, the electron-donating ability of the recognition moiety is suppressed, inhibiting the PET process and leading to a significant enhancement of fluorescence.



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Caption: General mechanism of a **3-aminocoumarin** turn-on probe.

Applications and Protocols

Detection of Metal Ions: Aluminum (Al^{3+})

A **3-aminocoumarin**-based Schiff base probe has been developed for the selective turn-on detection of Al^{3+} . The probe demonstrates a significant fluorescence enhancement upon binding to Al^{3+} due to the chelation-enhanced fluorescence (CHEF) effect.

Quantitative Data:

Probe	Analyte	Detection Limit (LOD)	Fluorescence Enhancement	Binding Constant (K _a)
CSB-1	Al ³⁺	-	~24-fold	(1.06 ± 0.2) × 10 ⁴ M ⁻¹
CN	Al ³⁺	0.10 μM	-	9.55 × 10 ⁴ M ⁻¹
L	Al ³⁺	8.2 × 10 ⁻⁷ M	200-fold	-
PCEH	Al ³⁺	10 ⁻⁹ M	-	10 ⁴ M ⁻¹

Experimental Protocol: Fluorometric Detection of Al³⁺ in Aqueous Solution

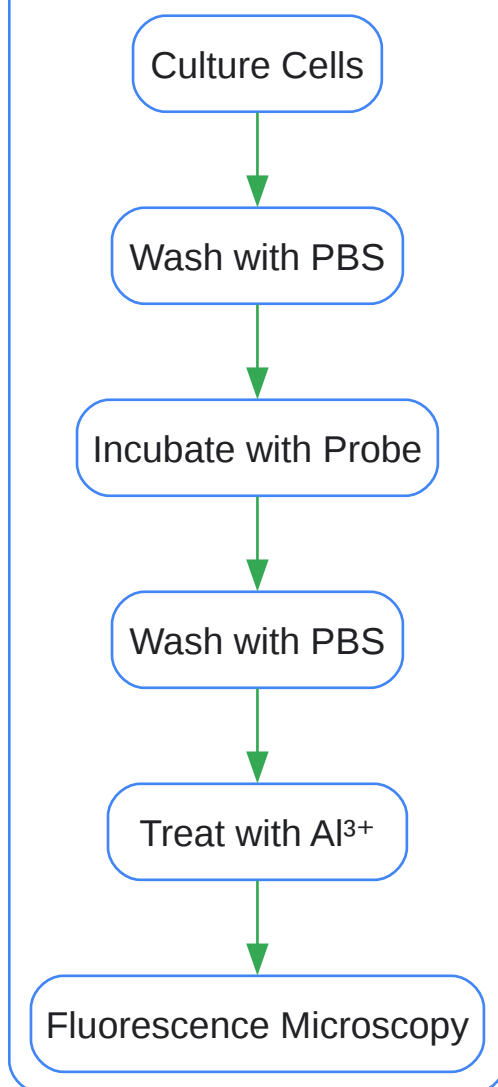
- Reagent Preparation:
 - Prepare a stock solution of the **3-aminocoumarin-Al³⁺** probe (e.g., CSB-1) at a concentration of 1 mM in DMSO or a suitable organic solvent.
 - Prepare a stock solution of AlCl₃ (or another aluminum salt) at a concentration of 10 mM in deionized water.
 - Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).
- Assay Procedure:
 - In a quartz cuvette, add the appropriate volume of the working buffer.
 - Add the probe stock solution to achieve a final concentration of 10 μM.
 - Record the baseline fluorescence spectrum of the probe solution. The excitation wavelength will be specific to the probe (typically in the range of 350-400 nm).
 - Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette.
 - After each addition, gently mix the solution and allow it to incubate for a few minutes to ensure complete binding.
 - Record the fluorescence emission spectrum after each addition.

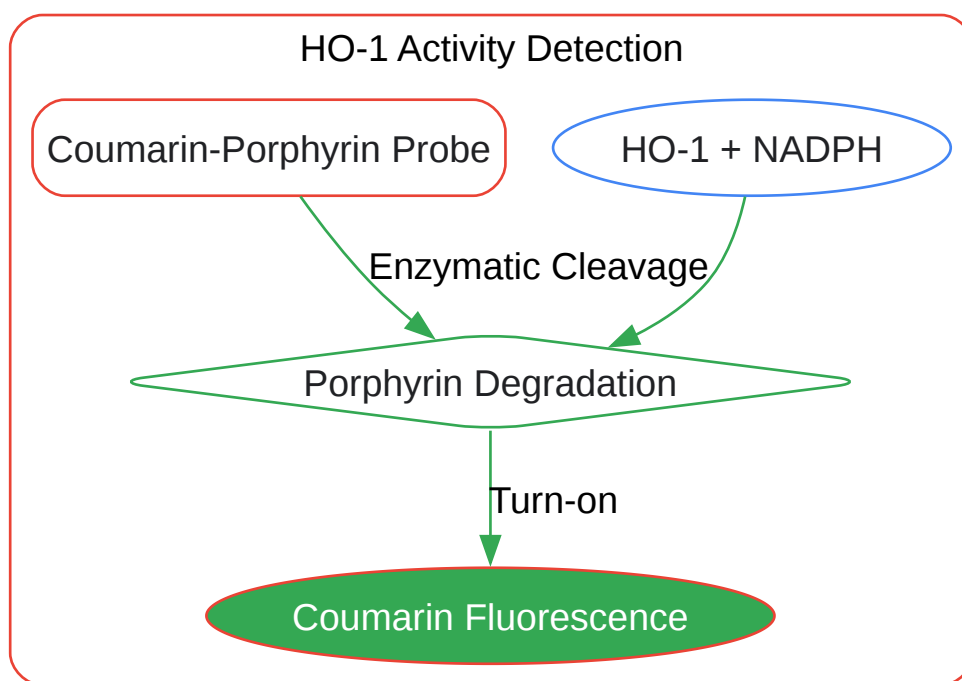
- Plot the fluorescence intensity at the emission maximum against the concentration of Al^{3+} to generate a calibration curve.

Experimental Protocol: Live Cell Imaging of Intracellular Al^{3+}

- Cell Culture:
 - Culture cells (e.g., HeLa cells) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
- Cell Treatment:
 - Wash the cells with phosphate-buffered saline (PBS).
 - Incubate the cells with the **3-aminocoumarin**- Al^{3+} probe at a final concentration of 5-10 μM in cell culture medium for 30-60 minutes at 37°C .
 - Wash the cells twice with PBS to remove any excess probe.
 - Treat the cells with different concentrations of Al^{3+} for a specified time.
- Fluorescence Microscopy:
 - Image the cells using a fluorescence microscope equipped with the appropriate filter set for the coumarin probe (e.g., DAPI or blue filter set).
 - Capture images before and after Al^{3+} treatment to observe the change in intracellular fluorescence.

Live Cell Imaging Workflow





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